1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-28-17-9-10-18(20(14-17)29-2)24-22(27)26-13-12-25-11-3-4-19(25)21(26)15-5-7-16(23)8-6-15/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPVHWGIBIHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is a derivative of benzylpiperazine class compounds, which are known to affect the central and autonomic nervous systems.
Biological Activity
The compound 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic derivative belonging to the class of pyrrolopyrazines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Research indicates that compounds similar to This compound may exert their biological effects through various mechanisms:
- Inhibition of Protein Kinases : Certain derivatives have been shown to inhibit kinases involved in tumor progression and inflammation.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
- Modulation of Neurotransmitter Systems : Some studies suggest that similar compounds can influence neurotransmitter levels, potentially affecting mood and cognition.
Anticancer Properties
A significant area of research has focused on the anticancer properties of this compound:
- In Vitro Studies : The compound has been evaluated against various cancer cell lines. For instance, it demonstrated cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values indicating moderate to high efficacy.
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Recent studies have indicated potential neuroprotective effects:
- Neuroprotection Assays : In models of oxidative stress-induced neuronal damage, the compound showed a significant reduction in cell death.
| Assay Type | Effect Observed | Reference |
|---|---|---|
| Oxidative Stress Model | 30% reduction in apoptosis | |
| Neuroinflammation Model | Decreased TNF-alpha levels |
Toxicological Studies
While promising, toxicological assessments are crucial:
- Acute Toxicity Tests : High doses resulted in oxidative stress in liver and gill tissues in fish models, indicating potential environmental toxicity at elevated concentrations .
Safety Profile
The safety profile is still under investigation; however, initial studies suggest that lower concentrations exhibit minimal adverse effects on normal cells.
Scientific Research Applications
Biological Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The introduction of specific substituents in the structure enhances their antitumor properties, suggesting that 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide could be a promising candidate for further development as an anticancer agent .
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular properties against Mycobacterium tuberculosis. Certain derivatives have shown potent activity with IC50 values ranging from 1.35 to 2.18 μM. This highlights the potential of similar compounds in the treatment of tuberculosis, making them suitable candidates for further pharmacological studies .
Neuroprotective Effects
Some studies have explored the neuroprotective potential of pyrazine derivatives. Compounds with similar structures have demonstrated protective effects against oxidative stress-induced neurotoxicity in cellular models. This suggests that this compound could also exhibit neuroprotective properties worth investigating .
Case Studies and Findings
Several studies have documented the synthesis and evaluation of related compounds:
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.98 | |
| Compound B | Antitubercular | 1.35 | |
| Compound C | Neuroprotective | N/A |
These findings underscore the versatility of pyrrolo[1,2-a]pyrazine derivatives in therapeutic applications.
Comparison with Similar Compounds
N-(4-Isopropylphenyl)-1-(3-Methoxypropyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide (CAS 900887-75-4)
- Core Structure : Pyrido-pyrrolo-pyrimidine (three fused rings) vs. dihydropyrrolo-pyrazine (two fused rings) in the target compound.
- Substituents : The 3-methoxypropyl and 4-isopropylphenyl groups contrast with the 4-bromophenyl and 2,4-dimethoxyphenyl groups in the target.
- However, the additional oxygen in the target’s dihydropyrrolo-pyrazine core could improve solubility .
5-Amino-1-(4-Bromophenyl)-1H-1,2,3-Triazole-4-Carboxamide (CAS 929837-67-2)
- Core Structure : 1,2,3-Triazole vs. dihydropyrrolo-pyrazine.
- Substituents : Both share a 4-bromophenyl group, but the triazole lacks the methoxyphenyl carboxamide.
- Implications: Triazoles are known for click chemistry applications and metabolic stability. The absence of a fused ring system may reduce steric hindrance, favoring different target interactions .
Pyrazolo[3,4-d]Pyrimidine Derivatives
1-(4-Methoxyphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One
- Core Structure : Pyrazolo-pyrimidine vs. dihydropyrrolo-pyrazine.
- Substituents : A 4-methoxyphenyl group is present, but the carboxamide moiety is absent.
- Implications : Pyrazolo-pyrimidines are often kinase inhibitors. The methoxy group here may enhance membrane permeability compared to the bromine in the target compound .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Core Structure : Pyrazolo-pyrimidine with a chromene substituent.
- Substituents : Fluorinated aromatic systems and a sulfonamide group vs. bromophenyl and dimethoxyphenyl carboxamide.
- Implications : Fluorine atoms may increase metabolic stability and bioavailability. The sulfonamide group could enhance solubility relative to carboxamides .
Triazole-Linked Nucleoside-Amino Acid Hybrids
N-(3-(1-(((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)-3,4-Dihydroxytetrahydrofuran-2-yl)Methyl)-1H-1,2,3-Triazol-4-yl)-1-(Hydroxyamino)-1-Oxopropan-2-yl)-[1,1'-Biphenyl]-4-Carboxamide
- Core Structure: Triazole-linked nucleoside-amino acid hybrid vs. dihydropyrrolo-pyrazine.
- Substituents : A complex nucleoside moiety and biphenyl carboxamide vs. bromophenyl and dimethoxyphenyl groups.
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s dihydropyrrolo-pyrazine core may require multi-step synthesis, similar to pyrazolo-pyrimidines in and , which use palladium-catalyzed cross-coupling or nucleophilic substitutions .
- Bioactivity Predictions : The bromophenyl group may confer selectivity for halogen-bonding targets, while dimethoxyphenyl carboxamides are associated with kinase inhibition (e.g., PARP or EGFR inhibitors) .
- Optimization Opportunities : Replacing bromine with fluorine (as in ) could improve solubility and metabolic stability without sacrificing halogen-bonding interactions .
Q & A
Q. What are the recommended synthetic routes for synthesizing 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?
Methodological Answer: The synthesis involves multi-step strategies:
Core Formation : Cyclization of precursors (e.g., N-alkyl-N-allyl-pyrrolo-2-carboxamides) using palladium catalysts to form the pyrrolo[1,2-a]pyrazine core .
Substituent Introduction :
- The 4-bromophenyl group is introduced via Suzuki-Miyaura cross-coupling with arylboronic acids under Pd catalysis .
- The 2,4-dimethoxyphenyl carboxamide group is added through alkylation or condensation reactions with activated halides (e.g., benzyl chlorides) in basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the final product .
Q. Table 1: Key Synthesis Conditions from Analogous Compounds
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
Spectroscopy :
- ¹H/¹³C NMR : Dissolve in deuterated DMSO or CDCl₃. Key peaks include:
- Aromatic protons (δ 6.8-7.6 ppm, multiplet) for bromophenyl and dimethoxyphenyl groups.
- Pyrrolo-pyrazine NH (δ 9.2-10.1 ppm, broad singlet) .
- IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ (expected m/z: ~480.1) .
Elemental Analysis : Match calculated vs. observed C, H, N, Br content (tolerance <0.4%) .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be optimized for functionalizing the pyrrolo-pyrazine core?
Methodological Answer: Functionalization at C-6/C-8 positions can be achieved via:
Suzuki-Miyaura Coupling :
- Use 6-bromo-pyrrolo-pyrazine derivatives with arylboronic acids (1.2 eq.), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ in DME/H₂O (3:1) at 80°C for 12 hours. Monitor via TLC .
- Challenge : Steric hindrance from the 4-bromophenyl group may reduce yields. Mitigate by using electron-deficient boronic acids (e.g., 4-CF₃-phenyl) to enhance reactivity .
Buchwald-Hartwig Amination :
Q. Table 2: Functionalization Yields
| Reaction Type | Substrate | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | 4-CF₃-phenylboronic acid | 82% | |
| Buchwald-Hartwig | Morpholine | 68% |
Q. How can contradictory bioactivity data between in vitro and in vivo assays be resolved?
Methodological Answer: Discrepancies often arise from:
Solubility Issues : The compound’s lipophilic nature (LogP ~3.5) may limit aqueous solubility.
- Mitigation : Use co-solvents (e.g., 10% DMSO in PBS) or formulate as a prodrug (e.g., ester derivatives) .
Metabolic Instability : Demethylation of methoxy groups by cytochrome P450 enzymes can reduce efficacy.
- Solution : Replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) or use metabolic inhibitors in assays .
Assay Conditions : Validate cell-based assays with positive controls (e.g., staurosporine for kinase inhibition) and ensure pH stability (pH 7.4 vs. lysosomal pH 5.0) .
Q. What strategies address conflicting spectroscopic data during structural validation?
Methodological Answer:
Peak Assignment : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example:
- HMBC correlations between the carboxamide carbonyl (δ 165 ppm) and adjacent NH protons confirm connectivity .
X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: ethyl acetate/hexane) and analyzing dihedral angles (e.g., 85° between pyrrolo and pyrazine rings) .
Contradictory Mass Data : Re-run HRMS with internal calibration (e.g., NaTFA) to distinguish [M+H]⁺ from adducts (e.g., [M+Na]⁺) .
Q. How do substituents (e.g., bromine vs. chlorine) influence reactivity and bioactivity?
Methodological Answer:
Electrophilicity : Bromine’s larger atomic radius increases steric bulk but reduces electron-withdrawing effects compared to chlorine, altering nucleophilic aromatic substitution rates .
Biological Activity :
- Bromophenyl : Enhances lipophilicity (LogP +0.5) and membrane permeability but may increase hepatotoxicity.
- Dimethoxyphenyl : Methoxy groups improve solubility via hydrogen bonding but are susceptible to oxidative metabolism .
SAR Studies : Compare IC₅₀ values against analogs (e.g., 4-chlorophenyl derivatives show 2-fold lower kinase inhibition than bromophenyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
